Cas no 30413-53-7 (3-Ethynyl-5-methylpyridine)
3-Ethynyl-5-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Ethynyl-5-methylpyridine
- (5-Methylpyridin-3-yl)acetylene, 5-Ethynyl-3-picoline
- -ethynyl-5-Methylpyridine
- Pyridine, 3-ethynyl-5-methyl-
- DTXSID90705951
- PS-5385
- SY283744
- EN300-1694133
- DB-099218
- FXIMYOJUVHJRRD-UHFFFAOYSA-N
- AKOS017515251
- 3-ethynyl-5-methyl-pyridine
- SCHEMBL9957510
- 30413-53-7
- AT12963
- MFCD13175246
- DTXCID70656699
- FBA41353
- 815-528-4
-
- MDL: MFCD13175246
- Inchi: 1S/C8H7N/c1-3-8-4-7(2)5-9-6-8/h1,4-6H,2H3
- InChI Key: FXIMYOJUVHJRRD-UHFFFAOYSA-N
- SMILES: N1C=C(C#C)C=C(C=1)C
Computed Properties
- Exact Mass: 117.057849228g/mol
- Monoisotopic Mass: 117.057849228g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 12.9Ų
3-Ethynyl-5-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB445402-100 mg |
3-Ethynyl-5-methylpyridine, min. 95%; . |
30413-53-7 | 100MG |
€111.20 | 2022-11-28 | ||
| abcr | AB445402-250 mg |
3-Ethynyl-5-methylpyridine, min. 95%; . |
30413-53-7 | 250MG |
€146.80 | 2022-11-28 | ||
| abcr | AB445402-1 g |
3-Ethynyl-5-methylpyridine, min. 95%; . |
30413-53-7 | 1g |
€397.80 | 2022-11-28 | ||
| Chemenu | CM366303-250mg |
3-Ethynyl-5-methylpyridine |
30413-53-7 | 95% | 250mg |
$122 | 2022-11-27 | |
| Chemenu | CM366303-500mg |
3-Ethynyl-5-methylpyridine |
30413-53-7 | 95% | 500mg |
$196 | 2022-11-27 | |
| Chemenu | CM366303-1g |
3-Ethynyl-5-methylpyridine |
30413-53-7 | 95% | 1g |
$298 | 2022-11-27 | |
| Apollo Scientific | OR53005-100mg |
3-Ethynyl-5-methylpyridine |
30413-53-7 | 100mg |
£34.00 | 2023-09-01 | ||
| Apollo Scientific | OR53005-250mg |
3-Ethynyl-5-methylpyridine |
30413-53-7 | 250mg |
£66.00 | 2023-09-01 | ||
| Apollo Scientific | OR53005-1g |
3-Ethynyl-5-methylpyridine |
30413-53-7 | 1g |
£173.00 | 2023-09-01 | ||
| TRC | E945730-10mg |
3-Ethynyl-5-methylpyridine |
30413-53-7 | 10mg |
$ 50.00 | 2022-06-05 |
3-Ethynyl-5-methylpyridine Suppliers
3-Ethynyl-5-methylpyridine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3-Ethynyl-5-methylpyridine
Research Brief on 3-Ethynyl-5-methylpyridine (CAS: 30413-53-7) in Chemical Biology and Pharmaceutical Applications
3-Ethynyl-5-methylpyridine (CAS: 30413-53-7) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its ethynyl and methyl substituents on a pyridine backbone, serves as a key intermediate in the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its utility in click chemistry reactions, targeted drug delivery systems, and as a building block for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a click chemistry handle for bioconjugation. Researchers utilized the ethynyl group of 3-Ethynyl-5-methylpyridine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to create stable triazole linkages with various biomolecules. This approach showed particular promise in antibody-drug conjugate (ADC) development, where the compound's stability and reactivity profile outperformed traditional conjugation methods.
In neuropharmacology research, 3-Ethynyl-5-methylpyridine has emerged as a valuable scaffold for developing modulators of nicotinic acetylcholine receptors (nAChRs). A team at the University of California, San Francisco reported in ACS Chemical Neuroscience (2024) that derivatives of this compound exhibited selective binding to α7 nAChR subtypes, showing potential for treating cognitive disorders. The methyl group at the 5-position was found to significantly influence binding affinity and selectivity, providing important structure-activity relationship insights.
The compound's pharmacokinetic properties were recently investigated in a preclinical study published in European Journal of Pharmaceutical Sciences (2023). Researchers found that 3-Ethynyl-5-methylpyridine demonstrates favorable blood-brain barrier penetration, making it particularly interesting for central nervous system drug development. However, the study also noted that metabolic stability could be improved through strategic structural modifications, pointing to an important area for future research.
From a synthetic chemistry perspective, advances in the production of 3-Ethynyl-5-methylpyridine have been reported in Organic Process Research & Development (2023). A novel continuous flow synthesis method achieved 85% yield with significantly reduced reaction times compared to batch processes. This technological improvement addresses previous challenges in scaling up production while maintaining high purity standards, which is crucial for pharmaceutical applications.
Looking forward, 3-Ethynyl-5-methylpyridine continues to show promise across multiple research fronts. Current investigations are exploring its use in PROTAC (proteolysis targeting chimera) development, where its structural features may facilitate the design of more efficient protein degraders. Additionally, its potential in radiopharmaceuticals for positron emission tomography (PET) imaging is being evaluated, leveraging the ethynyl group for facile radiolabeling with fluorine-18 or other isotopes.
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